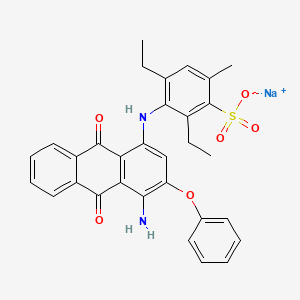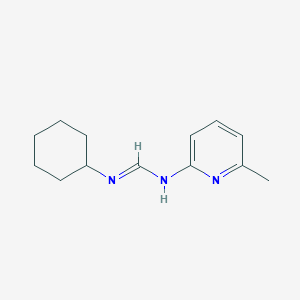
N'-cyclohexyl-N-(6-methylpyridin-2-yl)methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-cyclohexyl-N-(6-methylpyridin-2-yl)methanimidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexyl group and a 6-methylpyridin-2-yl group attached to a methanimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-(6-methylpyridin-2-yl)methanimidamide typically involves the reaction of cyclohexylamine with 6-methylpyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’-cyclohexyl-N-(6-methylpyridin-2-yl)methanimidamide may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality and high yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N’-cyclohexyl-N-(6-methylpyridin-2-yl)methanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
N’-cyclohexyl-N-(6-methylpyridin-2-yl)methanimidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-cyclohexyl-N-(6-methylpyridin-2-yl)methanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(6-Methylpyridin-2-yl)methyl]-2-phenylethanamine dihydrochloride
- N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide
Uniqueness
N’-cyclohexyl-N-(6-methylpyridin-2-yl)methanimidamide is unique due to its specific structural features, such as the cyclohexyl and 6-methylpyridin-2-yl groups
Propiedades
Número CAS |
66295-94-1 |
|---|---|
Fórmula molecular |
C13H19N3 |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
N'-cyclohexyl-N-(6-methylpyridin-2-yl)methanimidamide |
InChI |
InChI=1S/C13H19N3/c1-11-6-5-9-13(16-11)15-10-14-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,14,15,16) |
Clave InChI |
NWALLSKWHLMRSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NC=NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



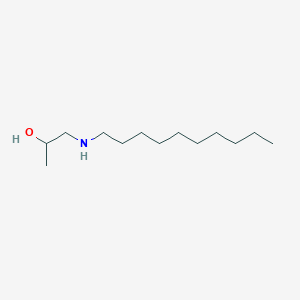
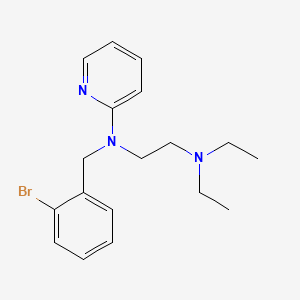
![Ethyl 4-[2-(1,3-dihydrazinyl-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoate](/img/structure/B14466073.png)
![Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate](/img/structure/B14466095.png)
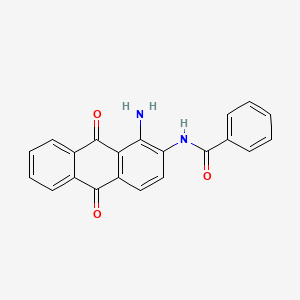
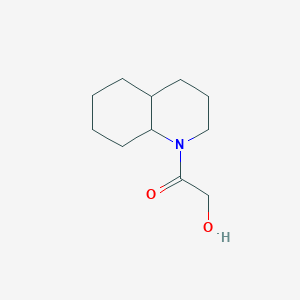
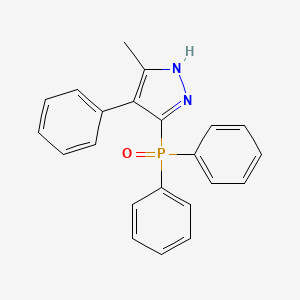
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)
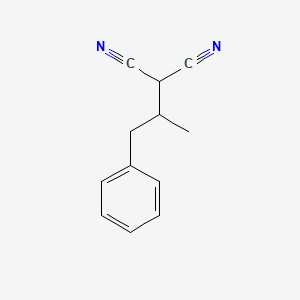

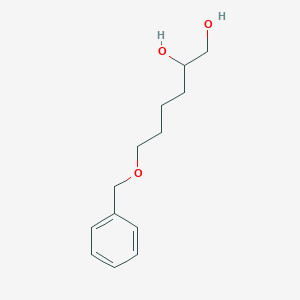
![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)
